9,10-Dimethoxy-1,2,3,4,5,6,7,8-octamethylanthracene
CAS No.: 75670-41-6
Cat. No.: VC16067692
Molecular Formula: C24H30O2
Molecular Weight: 350.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 75670-41-6 |
|---|---|
| Molecular Formula | C24H30O2 |
| Molecular Weight | 350.5 g/mol |
| IUPAC Name | 9,10-dimethoxy-1,2,3,4,5,6,7,8-octamethylanthracene |
| Standard InChI | InChI=1S/C24H30O2/c1-11-12(2)16(6)20-19(15(11)5)23(25-9)21-17(7)13(3)14(4)18(8)22(21)24(20)26-10/h1-10H3 |
| Standard InChI Key | MARSPMUGEUABJO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=C2C(=C1C)C(=C3C(=C(C(=C(C3=C2OC)C)C)C)C)OC)C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features an anthracene backbone substituted with eight methyl groups at positions 1–8 and two methoxy groups at positions 9 and 10. This substitution pattern imposes significant steric hindrance while introducing electronic effects that modulate its reactivity and stability. The methoxy groups enhance solubility in nonpolar solvents, a critical attribute for solution-processable electronic materials.
Spectral Characteristics
Nuclear magnetic resonance (NMR) studies reveal distinct spectral shifts between the anthracene and its Dewar isomer. For example, irradiation of the compound at -78°C in toluene-d₈ generates a 9,10-Dewar anthracene derivative, characterized by upfield shifts in aromatic methyl signals (Δδ ≈ 0.5–0.7 ppm) and deshielding of methoxy protons due to proximity effects . These changes are reversible upon thermal reversion to the parent anthracene above -30°C .
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 350.5 g/mol |
| CAS Number | 75670-41-6 |
| Solubility | High in toluene, chloroform |
| Thermal Stability | Stable below 150°C |
Synthesis and Functionalization
Synthetic Pathways
Photochemical Behavior and Dewar Isomerization
Photoisomerization Dynamics
Irradiation of 9,10-dimethoxy-octamethylanthracene at -78°C induces a clean transition to its 9,10-Dewar isomer, a strained bicyclic structure with a nonaromatic central ring . This process is reversible upon warming, with the Dewar isomer reverting to the anthracene form at temperatures between -30°C and -60°C . The reaction’s reversibility and quantitative yield suggest potential applications in molecular switches or energy storage systems.
Table 2: Photochemical Properties of Anthracene Derivatives
| Compound | Dewar Isomer Stability (°C) | Reversion Temperature (°C) |
|---|---|---|
| 9,10-Dimethoxy-octamethylanthracene | -60 | -30 to -60 |
| Decamethylanthracene | -20 | 25 |
Applications in Materials Science
Organic Electronics
The compound’s extended π-conjugation and tunable electronic properties make it a candidate for OLED emitters and OPV active layers. Methoxy groups improve film-forming capabilities without compromising charge transport efficiency. Recent studies highlight its electroluminescence quantum yield of ~65% in prototype OLED devices.
Limitations and Optimization
While the compound’s solubility is advantageous for solution processing, its moderate thermal stability limits use in high-temperature applications. Hybrid materials incorporating inorganic matrices (e.g., ZnO nanoparticles) have been proposed to enhance device longevity.
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